molecular formula C8H18O3 B3053561 1-(2-Butoxyethoxy)ethanol CAS No. 54446-78-5

1-(2-Butoxyethoxy)ethanol

Cat. No.: B3053561
CAS No.: 54446-78-5
M. Wt: 162.23 g/mol
InChI Key: ZNQOETZUGRUONW-UHFFFAOYSA-N
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Description

It is a colorless liquid with a mild, pleasant odor and is soluble in water and various organic solvents . This compound is widely used as a solvent in various industrial and household applications due to its excellent solvency properties.

Preparation Methods

1-(2-Butoxyethoxy)ethanol can be synthesized through the reaction of ethylene oxide with n-butanol in the presence of an alkaline catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods often involve continuous processes to maximize efficiency and output.

Chemical Reactions Analysis

1-(2-Butoxyethoxy)ethanol undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to produce corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the butoxyethoxy group is replaced by other functional groups[][3].

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Chemistry It is used as a solvent in the synthesis of various organic compounds and in analytical chemistry for sample preparation and extraction.
  • Biology It is employed in cell culture and molecular biology experiments as a solvent for hydrophobic compounds.
  • Medicine It is used in pharmaceutical formulations to enhance the solubility of active ingredients.
  • Industry It is widely used in the production of paints, coatings, cleaning agents, and personal care products. It is mainly used as a solvent for paints and varnishes in the chemical industry, household detergents, and textile processing .

Environmental Impact

1-(2-Butoxyethoxy)ethanol is released into the environment primarily through industrial activities. Research indicates that DEGBE can have detrimental effects on aquatic organisms.

  • Aquatic Toxicity Daphnia pulex bioassays have shown acute toxicity in effluents containing DEGBE, contributing to overall aquatic toxicity assessments. Tests have demonstrated enhanced algal growth inhibition in the presence of DEGBE, indicating potential ecological risks.

Case Studies

  • Industrial Exposure In a study involving workers exposed to DEGBE vapors at concentrations exceeding occupational standards (100 ppm), symptoms such as headaches and irritation were reported. However, no significant long-term health effects were observed in terms of pulmonary function or cardiovascular health.
  • Environmental Monitoring Monitoring at wastewater treatment plants has identified DEGBE among other contaminants. The compound was linked to increased toxicity in effluents, prompting further investigation into its environmental fate and effects on local ecosystems.

Mechanism of Action

The mechanism of action of 1-(2-Butoxyethoxy)ethanol primarily involves its ability to dissolve a wide range of substances. It interacts with molecular targets through hydrogen bonding and van der Waals forces, facilitating the solubilization and dispersion of compounds in various media . This property makes it an effective solvent in numerous applications.

Comparison with Similar Compounds

1-(2-Butoxyethoxy)ethanol is often compared with other glycol ethers, such as:

The uniqueness of this compound lies in its balance of solvency power and low volatility, making it suitable for a wide range of applications.

Biological Activity

1-(2-Butoxyethoxy)ethanol, also known as diethylene glycol monobutyl ether (DEGBE), is a solvent with various industrial applications. Understanding its biological activity is crucial for assessing its safety and potential health effects. This article reviews the compound's toxicity, environmental impact, and relevant case studies.

  • Chemical Formula : C8H18O3
  • Molecular Weight : 174.23 g/mol
  • CAS Number : 112-34-5

Toxicological Profile

This compound has been studied for its potential health effects, particularly concerning its toxicity in humans and animals.

Acute Toxicity

Acute exposure to DEGBE can lead to several health issues:

  • Respiratory and Eye Irritation : Symptoms include irritation of the eyes, nose, and throat at concentrations as low as 100 ppm .
  • Hemolysis : High doses can cause destruction of red blood cells, leading to hemoglobinuria (hemoglobin in urine) and other related symptoms .
  • Reproductive Effects : In animal studies, adverse reproductive effects were observed primarily at doses that were also toxic to the adult animals .

Chronic Toxicity

Long-term exposure studies have indicated:

  • Liver and Kidney Damage : Chronic exposure may result in increased liver weight and renal tubular epithelium degeneration .
  • No Significant Genotoxicity : Studies indicate that DEGBE is probably not genotoxic, with no evidence of mutagenic effects observed in various tests .

Environmental Impact

This compound is released into the environment primarily through industrial activities. Its persistence and potential toxicity to aquatic life have raised concerns.

Aquatic Toxicity

Research indicates that DEGBE can have detrimental effects on aquatic organisms:

  • Bioassays : Daphnia pulex bioassays have shown acute toxicity in effluents containing DEGBE, contributing to overall aquatic toxicity assessments .
  • Algal Growth Inhibition : Tests have demonstrated enhanced algal growth inhibition in the presence of DEGBE, indicating potential ecological risks .

Case Study 1: Industrial Exposure

In a study involving workers exposed to DEGBE vapors at concentrations exceeding occupational standards (100 ppm), symptoms such as headaches and irritation were reported. However, no significant long-term health effects were observed in terms of pulmonary function or cardiovascular health .

Case Study 2: Environmental Monitoring

Monitoring at wastewater treatment plants has identified DEGBE among other contaminants. The compound was linked to increased toxicity in effluents, prompting further investigation into its environmental fate and effects on local ecosystems .

Data Summary Table

Parameter Observation
Acute ToxicityRespiratory irritation at ~100 ppm
HemolysisObserved at high doses
Reproductive EffectsAdverse effects at toxic doses
Chronic Exposure EffectsLiver weight increase, renal damage
Aquatic ToxicityAcute toxicity in Daphnia pulex bioassays

Properties

IUPAC Name

1-(2-butoxyethoxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c1-3-4-5-10-6-7-11-8(2)9/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQOETZUGRUONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40866425
Record name 1-(2-Butoxyethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54446-78-5
Record name Ethanol, 1-(2-butoxyethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054446785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Butoxyethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 400 g triethylene glycol monoethyl ether (2.2 mol), 48 g paraformaldehyde (1.6 mol), 150 ml toluene and 10 g of an acid ion exchange resin was refluxed for 6 hours in a 1 liter flask equipped with a water separator and reflux condenser. Filtration of the product followed by distillation gave a quantitative yield of the desired product.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.